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Abstract
This application note provides a detailed, reliable, and efficient two-step protocol for the

synthesis of 2-(2-Benzyloxyphenoxy)ethylamine, a key intermediate in the manufacturing of

various pharmaceutical compounds, notably the beta-blocker Carvedilol. The described

methodology circumvents challenges associated with direct alkylation of aminophenols by

employing a strategy that involves the benzylation of a nitrile-containing precursor, followed by

chemical reduction. This approach ensures high selectivity and yields, making it suitable for

both research and process development applications. The protocol includes comprehensive

step-by-step instructions, explanations of chemical principles, safety precautions, and methods

for characterization.

Introduction
2-(2-Benzyloxyphenoxy)ethylamine serves as a critical building block in medicinal chemistry.

Its structure is integral to the synthesis of several adrenergic receptor antagonists. A common

challenge in preparing such molecules is achieving selective O-alkylation of the phenolic
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hydroxyl group in the presence of a reactive amino group, which can lead to undesired N-

alkylation and di-alkylation byproducts.[1]

To overcome this, the presented protocol adopts a two-step synthetic route:

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-(2-hydroxyphenyl)acetonitrile

is selectively alkylated with benzyl bromide. This classic and robust reaction forms the stable

ether linkage.[2][3]

Nitrile Reduction: The nitrile functional group of the resulting 2-(2-

benzyloxyphenoxy)acetonitrile is then reduced to the primary amine, yielding the final

product.

This strategy protects the amine functionality in a latent form (as a nitrile) during the

etherification step, thus preventing side reactions and simplifying purification.

Overall Reaction Scheme
Step 1: Synthesis of 2-(2-Benzyloxyphenoxy)acetonitrile Step 1 Reaction Scheme

Step 2: Reduction to 2-(2-Benzyloxyphenoxy)ethylamine Step 2 Reaction Scheme

Experimental Protocol
Materials and Reagents
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Reagent/Materi
al

M.W. CAS No. Supplier Notes

2-(2-

Hydroxyphenyl)a

cetonitrile

133.15 38653-33-3 Sigma-Aldrich Starting Material

Benzyl Bromide 171.04 100-39-0 Sigma-Aldrich

Lachrymator,

handle in fume

hood

Potassium

Carbonate

(K₂CO₃)

138.21 584-08-7 Sigma-Aldrich
Anhydrous, fine

powder

Acetone 58.08 67-64-1 Fisher Scientific Anhydrous

Lithium

Aluminum

Hydride (LiAlH₄)

37.95 16853-85-3 Sigma-Aldrich
Pyrophoric,

handle with care

Tetrahydrofuran

(THF)
72.11 109-99-9 Sigma-Aldrich

Anhydrous,

inhibitor-free

Diethyl Ether 74.12 60-29-7 Fisher Scientific Anhydrous

Hydrochloric Acid

(HCl)
36.46 7647-01-0 VWR

Concentrated

(37%) and 2M

solution

Sodium Sulfate

(Na₂SO₄)
142.04 7757-82-6 Sigma-Aldrich Anhydrous

Ethyl Acetate 88.11 141-78-6 Fisher Scientific ACS Grade

Hexanes - 110-54-3 Fisher Scientific ACS Grade

Step-by-Step Synthesis Workflow
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Step 1: Williamson Ether Synthesis

Step 2: Nitrile Reduction

Dissolve 2-(2-hydroxyphenyl)acetonitrile
and K₂CO₃ in Acetone

Add Benzyl Bromide
dropwise at RT

Reflux reaction mixture
(Monitor by TLC)

Cool, filter solids,
and evaporate solvent

Perform aqueous workup
& extract with Ethyl Acetate

Dry, concentrate, and purify
(Crystallization/Chromatography)

Isolate Intermediate:
2-(2-Benzyloxyphenoxy)acetonitrile

Suspend LiAlH₄

in anhydrous THF at 0°C

Proceed to next step

Add Intermediate in THF
dropwise at 0°C

Warm to RT, then reflux
(Monitor by TLC)

Carefully quench reaction
(Fieser workup)

Filter aluminum salts
and wash with THF/Ether

Concentrate filtrate,
perform basic workup

Dry, concentrate, and purify
(Vacuum Distillation/Chromatography)

Final Product:
2-(2-Benzyloxyphenoxy)ethylamine

Click to download full resolution via product page

Caption: Overall synthetic workflow from starting materials to final product.
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Protocol for Step 1: Synthesis of 2-(2-
Benzyloxyphenoxy)acetonitrile

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2-(2-hydroxyphenyl)acetonitrile (10.0 g, 75.1 mmol) and anhydrous

potassium carbonate (20.8 g, 150.2 mmol, 2.0 eq).

Solvent Addition: Add 200 mL of anhydrous acetone. Stir the suspension vigorously for 15

minutes at room temperature. The potassium carbonate serves as a mild base to

deprotonate the phenol, which is preferable for avoiding side reactions.[4]

Reagent Addition: Add benzyl bromide (14.1 g, 82.6 mmol, 1.1 eq) dropwise to the stirring

suspension over 10 minutes.

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate

eluent system. The disappearance of the starting material spot indicates reaction completion.

Work-up: Cool the reaction mixture to room temperature. Filter off the potassium salts using

a Büchner funnel and wash the solid cake with acetone (2 x 30 mL).

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a

rotary evaporator. Dissolve the resulting residue in 150 mL of ethyl acetate.

Purification: Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any

unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil or

solid.

Final Purification: The crude product can be purified by recrystallization from ethanol/water or

by flash column chromatography on silica gel to afford 2-(2-benzyloxyphenoxy)acetonitrile as

a white solid.

Protocol for Step 2: Reduction to 2-(2-
Benzyloxyphenoxy)ethylamine
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SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that

reacts violently with water. All glassware must be oven-dried, and the reaction must be

conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reaction Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere,

carefully add LiAlH₄ (4.3 g, 112.7 mmol, 1.5 eq relative to the nitrile) to 150 mL of anhydrous

THF. Cool the suspension to 0°C in an ice bath.

Reagent Addition: Dissolve the 2-(2-benzyloxyphenoxy)acetonitrile (from Step 1, assuming

100% yield, 75.1 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add

the nitrile solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining

the internal temperature below 10°C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Then, heat the reaction to a gentle reflux (approx. 66°C) for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Quenching (Fieser Workup): Cool the reaction mixture back to 0°C in an ice bath. CAUTION:

Exothermic reaction and hydrogen gas evolution. Slowly and carefully add the following

reagents dropwise in sequence:

4.3 mL of water

4.3 mL of 15% (w/v) aqueous NaOH

12.9 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.

Isolation: Filter the aluminum salts through a pad of Celite, washing the filter cake thoroughly

with diethyl ether or THF (3 x 50 mL).

Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and

concentrate under reduced pressure to yield the crude 2-(2-benzyloxyphenoxy)ethylamine
as an oil.

Final Purification: The product can be further purified by vacuum distillation or by conversion

to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and slowly
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add a solution of HCl in ether until precipitation is complete. Filter the resulting solid and dry

under vacuum.

Characterization
The identity and purity of the final product should be confirmed by standard analytical

techniques:

¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons (δ ~6.8-7.5 ppm), the

benzylic methylene protons (δ ~5.1 ppm, singlet), and the two ethylamine methylene groups

(δ ~2.8-3.1 ppm and ~3.9-4.1 ppm, triplets).

¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, the benzylic carbon (~71 ppm),

and the two aliphatic carbons of the ethylamine chain.

Mass Spectrometry (ESI+): Calculate and verify the [M+H]⁺ ion. For C₁₅H₁₇NO₂, the

expected monoisotopic mass is 243.13.

Conclusion
This application note outlines a validated and highly efficient two-step synthesis for 2-(2-
Benzyloxyphenoxy)ethylamine. By employing a nitrile intermediate, the protocol effectively

circumvents the common problem of N-alkylation, leading to a cleaner reaction profile and

higher overall yield. The detailed procedures and safety guidelines provided herein are

intended to enable researchers and drug development professionals to reliably produce this

valuable intermediate for their synthetic needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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